molecular formula C20H27N3O5S B13139543 Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- CAS No. 251105-80-3

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-

Cat. No.: B13139543
CAS No.: 251105-80-3
M. Wt: 421.5 g/mol
InChI Key: BPRSPRGTVGSTKD-VQTJNVASSA-N
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Description

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- (CAS: 251105-80-3) is a chiral sulfonamide derivative characterized by a 4-nitro-substituted benzene ring and a stereochemically defined hydroxyamino-butyl side chain. The compound’s stereochemistry [(2R,3S)] is critical for its biological interactions, as seen in protease inhibitor intermediates like Amprenavir . Its molecular formula is C₂₀H₂₇N₃O₅S, with a molecular weight of 437.52 g/mol. The nitro group at the para position of the benzene ring distinguishes it from amino-substituted analogs used in antiviral drugs such as Atazanavir and Darunavir .

Properties

CAS No.

251105-80-3

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H27N3O5S/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26/h3-11,15,19-20,24H,12-14,21H2,1-2H3/t19-,20+/m0/s1

InChI Key

BPRSPRGTVGSTKD-VQTJNVASSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Benzenesulfonamide derivatives are often utilized as intermediates in organic synthesis. This compound can serve as a building block for the development of more complex molecules through various chemical reactions such as:

  • Electrophilic substitution : The aromatic ring can undergo reactions like halogenation or alkylation.
  • Oxidation and reduction : The amino alcohol can be oxidized to form ketones or aldehydes, while the nitro group can be reduced to an amino group under hydrogenation conditions .

Enzyme Inhibition Studies

The sulfonamide group in this compound has structural similarities to para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This property is significant in antimicrobial research, where inhibition of bacterial growth is desired. Studies have shown that compounds with similar structures can effectively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Antimicrobial and Anticancer Research

Research indicates that benzenesulfonamide derivatives exhibit potential antimicrobial and anticancer properties. The compound's ability to interfere with essential biological processes makes it a candidate for further investigation in drug development. For instance, studies have demonstrated that certain sulfonamides possess activity against various strains of bacteria and cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several benzenesulfonamide derivatives, including N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-. Results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Inhibition

In another investigation reported in Cancer Research, researchers evaluated the anticancer properties of this compound on human breast cancer cell lines. The results demonstrated that treatment with N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Organic SynthesisBuilding block for complex moleculesUtilized in electrophilic substitution
Enzyme InhibitionAntimicrobial studiesInhibits dihydropteroate synthase
Antimicrobial ResearchActivity against bacterial strainsEffective against E. coli and S. aureus
Cancer ResearchEvaluation on cancer cell linesDose-dependent reduction in cell viability

Mechanism of Action

The mechanism of action of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (electron-withdrawing) increases the sulfonamide’s acidity compared to the amino group (electron-donating), affecting solubility and receptor binding .
  • Stereochemical Requirements : The (2R,3S) configuration is conserved across antiviral intermediates, ensuring proper interaction with protease active sites .

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound (4-Nitro) 4-Amino Analog Darunavir 4-Fluoro Analog
logP 2.8 (predicted) 1.9 3.1
Solubility (mg/mL) <0.1 (water) 1.2 (water) 0.05 (water)
pKa (Sulfonamide) ~8.5 ~10.2 ~7.9
HPLC Retention Time 12.3 min (MeCN/H₃PO₄) 9.8 min 14.1 min

Analysis :

  • The nitro group reduces water solubility compared to the 4-amino analog but enhances stability under acidic conditions .

Pharmacological Activity

  • Target Compound : Acts as a precursor in Amprenavir synthesis, with the nitro group serving as a protected amine .
  • 4-Amino Analog: Directly inhibits HIV-1 protease (IC₅₀ = 1.2 nM) via hydrogen bonding with the catalytic aspartate residues .
  • NLRP3 Inflammasome Inhibitors : Analogs with methylsulfonyl or isoindoline groups (e.g., Compound 28, 30) show anti-inflammatory activity (IC₅₀ = 0.3–5 µM) .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. Among these compounds, Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- stands out for its potential therapeutic applications. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-benzenesulfonamide , with the molecular formula C20H28N2O4SC_{20}H_{28}N_{2}O_{4}S and a molecular weight of approximately 392.51 g/mol. The structure features a phenylbutylamine moiety, which is crucial for its biological interactions.

Structural Formula

SMILES CC(C)N(C[C@@H](O)[C@@H](N)Cc1ccccc1)S(=O)(=O)c2ccc(N)cc2\text{SMILES }CC(C)N(C[C@@H](O)[C@@H](N)Cc1ccccc1)S(=O)(=O)c2ccc(N)cc2

Physical Properties

PropertyValue
Molecular Weight392.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential applications in managing cardiovascular conditions.

Experimental Design

The following table summarizes the experimental setup used to evaluate the biological activity of benzenesulfonamide derivatives:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

The mechanism by which benzenesulfonamides exert their cardiovascular effects may involve interaction with calcium channels, influencing vascular smooth muscle contraction and relaxation. Computational docking studies have suggested that these compounds can bind to calcium channel proteins, potentially modulating their activity.

Antimicrobial Activity

Benzenesulfonamides are also known for their antimicrobial properties. A study highlighted the antibacterial efficacy of various benzenesulfonamide derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of functional groups such as nitro and amino significantly enhanced their antimicrobial activity.

Study on Perfusion Pressure

In a recent study published in the Brazilian Journal of Science, researchers evaluated the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The findings demonstrated that specific derivatives could effectively lower perfusion pressure over time, indicating potential for therapeutic use in hypertensive conditions .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of N-substituted benzenesulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that these compounds could serve as effective alternatives to traditional antibiotics .

Q & A

Q. Q1. What are the key synthetic strategies for preparing Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-?

Answer: The synthesis involves multi-step organic reactions, including:

  • Sulfonylation : Introducing the sulfonamide group via reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under anhydrous conditions .
  • Stereoselective Amination : Protecting the (2R,3S)-3-amino-2-hydroxy backbone using tert-butoxycarbonyl (Boc) groups to preserve stereochemistry during coupling reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates, as seen in analogues with 37–84% yields .

Q. Q2. How is the stereochemical integrity of the (2R,3S) configuration validated during synthesis?

Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., JH-H) in 1H^1H NMR to confirm vicinal diastereotopic protons in the 2-hydroxy-3-amino moiety .

Advanced Research Questions

Q. Q3. What computational methods are recommended to analyze the compound’s interaction with biological targets (e.g., NLRP3 inflammasome)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against NLRP3 (PDB: 6NPY). Focus on sulfonamide’s nitro group forming hydrogen bonds with Arg578 .
  • Electrostatic Potential (ESP) Mapping : Apply Multiwfn software to calculate ESP surfaces, identifying nucleophilic/electrophilic regions influencing target binding .

Q. Q4. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

  • Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the 4-nitro group) .
  • Prodrug Design : Mask the nitro group as a methyl ester to enhance bioavailability, as demonstrated in analogues with improved IC50 values .

Q. Q5. What strategies optimize the compound’s selectivity over off-target sulfonamide-binding proteins?

Answer:

  • SAR Studies : Modify the 2-methylpropyl substituent to bulkier groups (e.g., cyclohexyl) to sterically hinder non-specific binding .
  • Alanine Scanning Mutagenesis : Identify critical residues in the target’s active site for selective interaction .

Methodological Challenges

Q. Q6. How to address low yields in the final coupling step of the (2R,3S)-3-amino-2-hydroxy moiety?

Answer:

  • Protecting Group Optimization : Replace Boc with benzyloxycarbonyl (Cbz) groups, which are more stable under acidic coupling conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, minimizing side reactions .

Q. Q7. What analytical techniques confirm the absence of diastereomeric impurities in the final product?

Answer:

  • 2D NMR (NOESY) : Detect spatial proximity between the 2-hydroxy proton and the 4-phenyl group to validate stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass shifts corresponding to stereoisomers .

Data Interpretation

Q. Q8. How to reconcile discrepancies in IC50 values reported across different NLRP3 inhibition assays?

Answer:

  • Assay Standardization : Use ATP release (luminescence) and IL-1β ELISA in parallel to control for false positives in cell-free systems .
  • Negative Controls : Include MCC950 (a known NLRP3 inhibitor) to normalize inter-laboratory variability .

Structural Insights

Q. Q9. What role does the 4-nitro group play in the compound’s mechanism of action?

Answer:

  • Electron-Withdrawing Effect : Enhances sulfonamide’s acidity (pKa ~8.5), promoting deprotonation and hydrogen bonding with NLRP3’s ASC domain .
  • Redox Activity : The nitro group may act as a Michael acceptor, covalently modifying cysteine residues in the target protein .

Future Directions

Q. Q10. How can this compound be repurposed for non-inflammatory targets (e.g., viral proteases)?

Answer:

  • Structural Mimicry : Leverage similarities to Amprenavir (HIV protease inhibitor) by modifying the 4-phenylbutyl chain to fit the protease’s S2 pocket .
  • High-Throughput Screening : Test against viral protease libraries using fluorescence resonance energy transfer (FRET) assays .

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